molecular formula C16H12N4O3S B10865952 N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide

Cat. No.: B10865952
M. Wt: 340.4 g/mol
InChI Key: CZOJWPKXYXMGCJ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    Molecular Weight: 325.392 g/mol

    CAS Number: 380455-09-4

Preparation Methods

Industrial Production Methods: As of now, there are no established industrial-scale production methods for N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide. Its rarity and specialized applications likely contribute to the lack of large-scale production.

Chemical Reactions Analysis

Reactivity: This compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions could modify functional groups.

    Reduction: Reduction processes may alter the nitro group or other substituents.

    Substitution: Substitution reactions could occur at different positions on the aromatic ring.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Researchers would typically employ appropriate catalysts, solvents, and temperature conditions.

Major Products: The major products formed during these reactions would vary based on the specific reaction type. Further experimental data would be necessary to determine these products conclusively.

Scientific Research Applications

    Chemistry: As a building block for novel compounds.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing specialized materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

3-nitro-N-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)benzamide

InChI

InChI=1S/C16H12N4O3S/c21-15(9-3-1-4-10(7-9)20(22)23)19-14-13-11-5-2-6-12(11)24-16(13)18-8-17-14/h1,3-4,7-8H,2,5-6H2,(H,17,18,19,21)

InChI Key

CZOJWPKXYXMGCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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